molecular formula C18H17N3O B11332972 N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide

N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide

Cat. No.: B11332972
M. Wt: 291.3 g/mol
InChI Key: HVRODMWUBIYPKV-UHFFFAOYSA-N
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Description

N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a benzamide group attached to a pyrazole ring, which is further substituted with a 4-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide can be achieved through a multi-step process. One common method involves the condensation of 4-methylbenzylamine with 1H-pyrazole-5-carboxylic acid to form the corresponding amide. This reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]benzamide

InChI

InChI=1S/C18H17N3O/c1-14-7-9-15(10-8-14)13-21-17(11-12-19-21)20-18(22)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,20,22)

InChI Key

HVRODMWUBIYPKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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